molecular formula C6H8N2O B1205310 2,4-Diaminophenol CAS No. 95-86-3

2,4-Diaminophenol

Cat. No. B1205310
CAS RN: 95-86-3
M. Wt: 124.14 g/mol
InChI Key: XIWMTQIUUWJNRP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2,4-Diaminophenol, such as chlorophenols and phenoxy herbicides, often involves processes that could be applicable to 2,4-Diaminophenol. Chlorophenols, for instance, may be synthesized through chlorination reactions, which might offer insights into analogous methods for synthesizing 2,4-Diaminophenol by introducing amine groups into the phenol structure (Werner, Garratt, & Pigott, 2012).

Molecular Structure Analysis

The molecular structure of 2,4-Diaminophenol, characterized by the presence of two amine groups attached to a phenol ring, shares similarities with the structures of chlorophenols and phenoxy herbicides. Studies on these related compounds have utilized spectroscopic methods for structural analysis, which could also be applied to 2,4-Diaminophenol to determine its molecular geometry and electronic configuration (Esther et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of 2,4-Diaminophenol could be inferred from research on similar compounds, which undergo various chemical reactions such as oxidation, nitrosylation, and interaction with metal ions. These studies provide a framework for understanding the reactivity of the amine and phenol functional groups in 2,4-Diaminophenol and its potential to form complexes or undergo redox reactions (Shiu et al., 1994).

Physical Properties Analysis

The physical properties of 2,4-Diaminophenol, such as solubility, melting point, and vapor pressure, can be approximated through studies on chlorophenols and related compounds. These properties are influenced by molecular structure, particularly the presence and position of functional groups, which affect intermolecular forces and, consequently, the compound's behavior in different environments (Shiu et al., 1994).

Chemical Properties Analysis

The chemical properties of 2,4-Diaminophenol, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are essential for understanding its behavior in chemical reactions. These properties can be studied through analogs, providing insights into how the amine and phenol groups in 2,4-Diaminophenol might influence its chemical behavior in various reactions and environmental conditions (Werner, Garratt, & Pigott, 2012).

Scientific Research Applications

1. Determination of 2,4-Diaminophenol

  • Application Summary: 2,4-Diaminophenol is determined in a scientific research context, likely for its concentration or presence in a given sample .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the available information .
  • Results or Outcomes: The specific results or outcomes of this determination are not provided in the available information .

2. Synthesis of Silver Nanoparticles

  • Application Summary: 2,4-Diaminophenol is used in the reduction of 2,4-Dinitrophenol to synthesize silver nanoparticles . These nanoparticles have shown outstanding catalytic, pesticidal, antibacterial, and anticancer activities .
  • Methods of Application: The nanoparticles are synthesized using an aqueous extract of Moringa Oleifera (MO). The synthesized MOAgNPs were characterized using UV–Visible spectrophotometry, X-ray diffraction (XRD), Fourier transform infrared (FT-IR) spectra, and TEM image .
  • Results or Outcomes: The synthesized MOAgNPs showed high pesticidal activity towards Spodoptera littoralis. They also exhibited strong antibacterial activities against Gram-positive and Gram-negative bacteria. The prepared MOAgNPs were screened for their cytotoxic effect against (HCT-116), (HepG-2) and (MCF-7) carcinoma cell lines .

3. Dye Manufacturing and Photographic Developers

  • Application Summary: 2,4-Diaminophenol dihydrochloride (Amidol) is used in the dye manufacturing industries and as a color accelerator in photographic developers .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the available information .
  • Results or Outcomes: The specific results or outcomes of this application are not provided in the available information .

4. Cosmetics Industry

  • Application Summary: 2,4-Diaminophenol is used in the cosmetics industry, specifically in hair dye products .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the available information .
  • Results or Outcomes: The specific results or outcomes of this application are not provided in the available information .

5. Fluorescent Probes

  • Application Summary: 2,4-Diaminophenol is used as a fluorescent probe for the detection of pH and Cr(VI) .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the available information .
  • Results or Outcomes: The specific results or outcomes of this application are not provided in the available information .

6. Food Industry

  • Application Summary: 2,4-Diaminophenol (DAP) and 2,4-Diaminophenol HCl (DAP HCl) are used in the food industry for browning and coloring of foods, and in some cases, as a flavor enhancer .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the available information .
  • Results or Outcomes: The specific results or outcomes of this application are not provided in the available information .

7. Medical Uses

  • Application Summary: 2,4-Diaminophenol and 2,4-Diaminophenol HCl have also been studied for their potential medical uses. Research has shown that these chemicals may have anti-inflammatory and antioxidant properties, which could make them useful in the treatment of certain diseases .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the available information .
  • Results or Outcomes: The specific results or outcomes of this application are not provided in the available information .

Safety And Hazards

2,4-Diaminophenol dihydrochloride is toxic if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

While many compounds are considered safe for users at the concentrations in hair dyes, there are conflicting data about a large number of hair dye formulations . A better understanding of the chemical and mechanistic basis of the reported toxicities of hair dye mixtures and individual hair dye ingredients is needed . It is anticipated that in-depth chemical and systems toxicology studies harnessing modern and emerging techniques can shed light on this public health concern in the future .

properties

IUPAC Name

2,4-diaminophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c7-4-1-2-6(9)5(8)3-4/h1-3,9H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIWMTQIUUWJNRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

137-09-7 (di-hydrochloride)
Record name 2,4-Diaminophenol
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DSSTOX Substance ID

DTXSID7043748
Record name 2,4-Diaminophenol
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Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Diaminophenol

CAS RN

95-86-3
Record name 2,4-Diaminophenol
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Record name 2,4-Diaminophenol
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Record name 2,4-Diaminophenol
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Record name 2,4-diaminophenol
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Record name 2,4-DIAMINOPHENOL
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Synthesis routes and methods I

Procedure details

2,4-Diaminophenol is prepared by the catalytic hydrogenation of 2,4-dinitrophenol or less conveniently be reduction in acid solution by metals. It is also formed by the electrolytic reduction of 3-dinitrobenzene or 3-nitroaniline in sulfuric acid (L. Gatterman, Chem. Ber., 1893, 26, p. 1848). 2,6-Diaminophenol is formed by the reduction of 2,6-dinitrophenol (J. Post and C. Stuckenberg, Ann., 1880, 205, p. 79). 2,5-Diaminophenol and 4,5-diaminophenol and prepared from the corresponding nitroaminophenol (F. Kehrmann, Chem. Ber., 1897, 30, p. 2096; 1898, 31, p. 2403). 3,5-Diaminophenol (m.p. 168°-170° C.) is formed from phloroglucinol and aqueous ammonia (J. Pollak, Monatsh, 1893, 14, p. 425).
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Synthesis routes and methods II

Procedure details

Into the reactor described in Example 6 there are placed 30 g of 2,4-dinitrophenol and 30 ml of a 37% aqueous solution of hydrochloric acid. The resulting suspension is thoroughly intermixed. The reactor is then hermetically closed with a cover, whereinto a thin-wall coiled tube is soldered. Hydrogen is continuously admitted into the tube under the pressure of 60 atm at the rate of 25 ml/min. The reactor is heated to the temperature of 150° C. and pressure therein over the suspension is increased to 60 atm. Under these conditions hydrogenation is carried out for 4 hours. After cooling and precipitation with a 37% hydrochloric acid the resulting product is filtered-off and washed with methanol to give 24 g of 2,4-diaminophenol which corresponds to 77% as calculated for the starting 2,4-dinitrophenol.
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Synthesis routes and methods III

Procedure details

The process of hydrogenation is conducted in the reactor described in the foregoing Example 10. Into this reactor there are charged 4 g of 2,4-dinitrophenol, poured 100 ml of water and the resulting solution is stirred. Into the tube (membrane catalyst) hydrogen is continuously fed under the pressure of 40 atm at the rate of 10 l/min. The hydrogenation is conducted at the temperature in the reactor of 100° C. for 2.5 hours. After cooling the solution is partially evaporated in vacuum and the precipitated crystals of 2,4-diaminophenol are separated. After recrystallization from acetone there are obtained 2.8 g of 2,4-diaminophenol with the melting point of 79° C. The product yield is 91.5% based on the starting 2,4-dinitrophenol.
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Synthesis routes and methods IV

Procedure details

Onto the bottom of a cylindrical reactor a chamber is placed which is made of a 100μ-thick foil having the working surface area of 50 cm2. The foil is manufactured of an alloy consisting of 95% by mass of palladium and 5% by mass of rhodium. Hydrogen is continuously fed inside the chamber under the pressure 2.5 atm at the rate of 10 ml/min. Outside the chamber in the reactor there are placed 22 g of 2,4-dinitrophenol, whereafter 250 ml of distilled water are added thereto. The reactor is heated to the temperature of 116° C., pressure inside the reactor is increased to 4 atm; under these conditions the process of hydrogenation is conducted under stirring for 3 hours. Then the reactor is cooled and the precipitated crystals are filtered-off to give 15.2 g of 2,4-diaminophenol. The product is recrystallized from acetone to give 10.3 g of 2,4-diaminophenol with the melting point of 80° C. The yield of 2,4-diaminophenol is 71.6% of the theoretical (i.e. as calculated for the initial 2,4-dinitrophenol).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,4-Diaminophenol
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Citations

For This Compound
1,190
Citations
DV Parke - Analyst, 1961 - pubs.rsc.org
A method is described for the accurate quantitative determination of 2, 4-diaminophenol and its salts (Amid. 01). The method is based on the oxidation of 2, 4-diaminophenol by …
Number of citations: 1 pubs.rsc.org
K Gerelbaatar, A Tsogoo, R Dashzeveg… - Solid State …, 2018 - Trans Tech Publ
In this study, colloidal metal nanoparticles have been prepared by the wet-chemical synthesis method. Gold and silver nanoparticles with approximate sphere shape were synthesized …
Number of citations: 17 www.scientific.net
IS Shupe - Journal of Association of Official Agricultural …, 1943 - academic.oup.com
METHODS Benzoyl derivative.—Transfer a quantity of sample equivalent to ca. 0.1 gram of 2, 4-diaminophenol to a 250 ml. glass-stoppered Erlenmeyer flask. Add ca. 0.1 gram of …
Number of citations: 1 academic.oup.com
MS Dhore, AN Bondre, C Behera… - Journal of Physics …, 2021 - iopscience.iop.org
A copolymer resin was synthesized by condensation polymerization reaction of 2, 4-diaminophenol, Oxamide and formaldehyde with 2N NaOH as a catalyst. The purification of …
Number of citations: 2 iopscience.iop.org
National Toxicology Program - … technical report series, 1992 - pubmed.ncbi.nlm.nih.gov
2,4-Diaminophenol dihydrochloride is used in the manufacture of dyes and as a color accelerator in photographic developers. Toxicology and carcinogenesis studies were conducted …
Number of citations: 3 pubmed.ncbi.nlm.nih.gov
WE Bradt - The Journal of Physical Chemistry, 2002 - ACS Publications
… reduction of 2-4-dinitrophenoI to 2-4-diaminophenol. Re- … 2-4-Diaminophenol has been prepared by electrolytic … yield of 94.4 percent of 2-4-diaminophenol by the electrolytic reduction …
Number of citations: 3 pubs.acs.org
S Mu, Y Zhang, J Zhai - Electrochimica acta, 2009 - Elsevier
The copolymerization of aniline and 2,4-diaminophenol (DAP) was first carried out in an acidic solution under a constant potential of 0.75V. The copolymerization rate was found to …
Number of citations: 37 www.sciencedirect.com
DG Themelis, PD Tzanavaras - Analytica chimica acta, 2001 - Elsevier
A new simple and rapid reagent-injection method is reported for the spectrophotometric determination of citric acid in beverages and pharmaceutical formulations. The method is based …
Number of citations: 25 www.sciencedirect.com
Y Tanaka, Y Oishi, MA Kakimoto… - Journal of Polymer …, 1991 - Wiley Online Library
Aromatic poly(o‐hydroxy amide)s having inherent viscosities of 0.6–2.2 dL/g were readily synthesized by the low‐temperature solution polycondensation of N,N′,O‐tris(trimethylsilyl)‐…
Number of citations: 22 onlinelibrary.wiley.com
Y Zhang, S Mu, J Zhai - Synthetic metals, 2009 - Elsevier
A conducting copolymer poly(aniline-co-2,4-diaminophenol) (PADAP) with two kinds of functional groups was first synthesized via the chemical copolymerization of aniline and 2,4-…
Number of citations: 15 www.sciencedirect.com

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